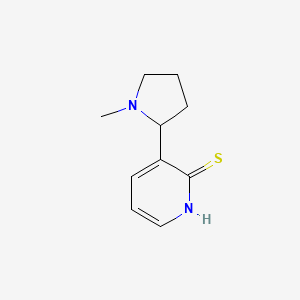
3-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol is a chemical compound that consists of a pyridine ring substituted with a thiol group at the 2-position and a 1-methylpyrrolidinyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a thiol group.
Attachment of the 1-Methylpyrrolidinyl Group: This step involves the alkylation of the pyridine ring with 1-methylpyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Disulfides: Formed through the oxidation of the thiol group.
Piperidine Derivatives: Formed through the reduction of the pyridine ring.
Thioethers and Thioesters: Formed through nucleophilic substitution reactions involving the thiol group.
Applications De Recherche Scientifique
3-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Lacks the thiol group but shares the pyridine and 1-methylpyrrolidinyl moieties.
2-Mercaptopyridine: Contains a thiol group at the 2-position but lacks the 1-methylpyrrolidinyl group.
Nicotine: Contains a pyridine ring and a pyrrolidine ring but differs in the position and nature of substituents.
Uniqueness
3-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the presence of both a thiol group and a 1-methylpyrrolidinyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H14N2S |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
3-(1-methylpyrrolidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H14N2S/c1-12-7-3-5-9(12)8-4-2-6-11-10(8)13/h2,4,6,9H,3,5,7H2,1H3,(H,11,13) |
Clé InChI |
GRSSQCPLESQWIT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C2=CC=CNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate](/img/structure/B11816033.png)
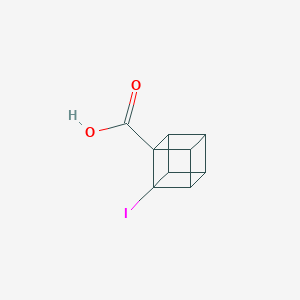
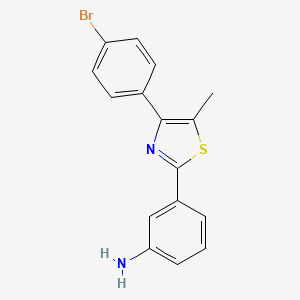
![Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane](/img/structure/B11816040.png)
![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile)](/img/structure/B11816043.png)
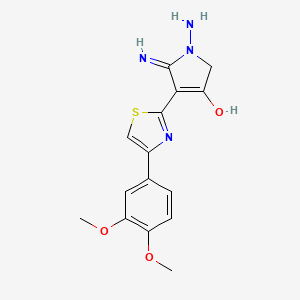

![3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B11816062.png)
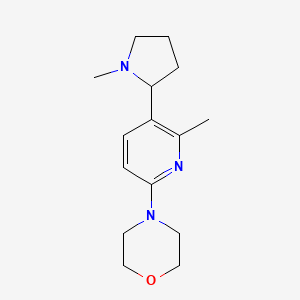
![2-[2-[2-chloro-3-[4-(3H-indol-1-ium-3-yl)-3-(iodomethyl)-4-methylpent-1-enyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B11816076.png)

![(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid](/img/structure/B11816100.png)
![(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid](/img/structure/B11816105.png)
